molecular formula C7H9N3O B2845193 4-Amino-N-methylpyridine-2-carboxamide CAS No. 1155066-09-3

4-Amino-N-methylpyridine-2-carboxamide

Cat. No.: B2845193
CAS No.: 1155066-09-3
M. Wt: 151.169
InChI Key: MSBIGAJBEHIRIM-UHFFFAOYSA-N
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Description

4-Amino-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an amino group, a methyl group, and a carboxamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methylpyridine-2-carboxamide typically involves the reaction of 4-chloro-N-methylpyridine-2-carboxamide with an appropriate amine under controlled conditions. For instance, the reaction can be carried out in the presence of an inorganic base such as potassium carbonate in an inert organic solvent like toluene or acetone . The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, crystallization methods are often employed for the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary amines .

Mechanism of Action

The mechanism of action of 4-Amino-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in protein binding sites . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Amino-4-methylpyridine: This compound has a similar structure but lacks the carboxamide group.

    4-Amino-N-methylpicolinamide: This compound is structurally similar but has different substituents on the pyridine ring.

Uniqueness: 4-Amino-N-methylpyridine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry .

Properties

IUPAC Name

4-amino-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBIGAJBEHIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155066-09-3
Record name 4-amino-N-methylpyridine-2-carboxamide
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